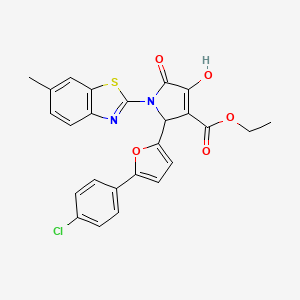
Q8 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Q8 hydrochloride is a novel cysteinyl leukotreine receptor antagonist . It inhibits VEGF-independent angiogenesis and exerts an additive anti-angiogenic response with bevacizumab . The chemical formula of Q8 hydrochloride is C17H14ClNO2 .
Molecular Structure Analysis
The exact mass of Q8 hydrochloride is 299.07 and its molecular weight is 299.754 . The elemental analysis shows that it contains Carbon (68.12%), Hydrogen (4.71%), Chlorine (11.83%), Nitrogen (4.67%), and Oxygen (10.67%) .
Physical And Chemical Properties Analysis
Q8 hydrochloride is a solid powder . It is soluble in DMSO . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .
Applications De Recherche Scientifique
Pharmaceutical Development : Q8 hydrochloride has been studied in the context of pharmaceutical formulation. For instance, Kachaput and Gureyeva (2017) explored the formulation of a parenteral suspension based on hydrocortisone acetate combined with lidocaine hydrochloride, adhering to the guidelines of ICH Q8 "Pharmaceutical development" (Kachaput & Gureyeva, 2017).
Biochemical Recognition and Dimerization : The compound has been used in the selective recognition and noncovalent dimerization of N-terminal aromatic peptides in aqueous solutions, as demonstrated by Heitmann et al. (2006) using cucurbit[8]uril (Q8). This research provides insights into specific peptide recognition and dimerization, important for studying biochemical processes and peptide/protein separation (Heitmann et al., 2006).
Corrosion Inhibition : Faydy et al. (2016) investigated the inhibition effect of a derivative of Q8 hydrochloride, namely 5-(chloromethyl)-8-quinolinol hydrochloride, on steel corrosion in hydrochloric acid solution. Their study shows the potential of Q8 derivatives in material protection and industrial applications (Faydy et al., 2016).
Osmotic-Stress Tolerance in Bacteria : Sévin and Sauer (2014) reported that ubiquinone-8 (Q8) accumulation in Escherichia coli enhances tolerance to osmotic stress. Their study suggests a role for Q8 in bacterial adaptation and survival under environmental stress (Sévin & Sauer, 2014).
Bone Regeneration : Han et al. (2017) explored the functional role of a Q8 compound in bone regeneration, particularly in osteoblast differentiation. Their study indicates the potential use of Q8 derivatives in therapeutic applications related to bone health and osteoporosis (Han et al., 2017).
Safety And Hazards
Propriétés
Numéro CAS |
1541762-55-3 |
|---|---|
Nom du produit |
Q8 hydrochloride |
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.754 |
Nom IUPAC |
(E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride |
InChI |
InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |
Clé InChI |
LNPCQDLAMXHIFY-WVLIHFOGSA-N |
SMILES |
OC1=CC=C(O)C=C1/C=C/C2=NC3=CC=CC=C3C=C2.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Q8; Q8 hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)




![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)
